molecular formula C12H13NO2 B1595661 5-(Ethoxymethyl)quinolin-8-ol CAS No. 22049-19-0

5-(Ethoxymethyl)quinolin-8-ol

Cat. No. B1595661
CAS RN: 22049-19-0
M. Wt: 203.24 g/mol
InChI Key: JQYCYUYNAZPXJQ-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)quinolin-8-ol is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-(Ethoxymethyl)quinolin-8-ol is 1S/C12H13NO2/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12/h3-7,14H,2,8H2,1H3 . This indicates that the molecule is composed of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving 5-(Ethoxymethyl)quinolin-8-ol are not available, it’s known that quinoline derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metal ions .


Physical And Chemical Properties Analysis

5-(Ethoxymethyl)quinolin-8-ol is a solid at room temperature . It has a molecular weight of 203.24 .

Scientific Research Applications

1. Application in Material Science

  • Summary : 5-(Ethoxymethyl)quinolin-8-ol has been synthesized and characterized using spectroscopic methods . It has been used in the study of its crystal structure .
  • Methods : The crystal structure was determined at room temperature (295 K) by means of X-ray powder diffraction . The molecule was found to adopt a non-planar structure in the solid state .
  • Results : The crystal structure is orthorhombic, with space group Pbca and eight molecules per unit cell . The lattice parameters are: a = 7.9551(12) A ̊, b = 17.981(3) A ̊ , c = 15.125(2) A ̊ and V = 2163.5(6) A ̊ 3 .

2. Application in Pesticide Risk Assessment

  • Summary : Quinolin-8-ol, which is structurally similar to 5-(Ethoxymethyl)quinolin-8-ol, is listed as an active substance in a regulation for pesticide risk assessment .
  • Methods : The risk assessment was conducted by the rapporteur Member State (RMS), Spain, and co-rapporteur Member State (co-RMS), the Netherlands .
  • Results : The results of the risk assessment are not provided in the source .

3. Application in Chemical Synthesis

  • Summary : “5-(Ethoxymethyl)quinolin-8-ol” is a chemical compound that can be synthesized and used in various chemical reactions .
  • Results : The results can vary depending on the specific reaction .

4. Application in Drug Discovery

  • Summary : Quinoline, which is structurally similar to “5-(Ethoxymethyl)quinolin-8-ol”, is a vital scaffold for leads in drug discovery .
  • Methods : The specific methods of application can vary depending on the drug being developed .
  • Results : The results can vary depending on the specific drug being developed .

5. Application in Chemical Storage

  • Summary : “5-(Ethoxymethyl)quinolin-8-ol” is a chemical compound that can be stored for use in various chemical reactions .
  • Methods : The compound is typically stored in a sealed, dry environment at room temperature .
  • Results : Proper storage ensures the compound’s stability and usability for future reactions .

6. Application in Simulation Visualizations

  • Summary : “5-(Ethoxymethyl)quinolin-8-ol” can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
  • Methods : The specific methods of application can vary depending on the simulation program .
  • Results : The results can vary depending on the specific simulation visualization .

Safety And Hazards

The safety information for 5-(Ethoxymethyl)quinolin-8-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

5-(ethoxymethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12/h3-7,14H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYCYUYNAZPXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C2C=CC=NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299450
Record name 5-(ethoxymethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxymethyl)quinolin-8-ol

CAS RN

22049-19-0
Record name 22049-19-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(ethoxymethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Bougharraf, R Benallal, M El Faydy… - Optical and Quantum …, 2016 - Springer
5-ethoxymethyl-8-hydroxyquinoline was synthesized and characterized using spectroscopic methods ( 1 H, 13 C NMR, IR). The crystal structure determined at room temperature (295 K) …
Number of citations: 10 link.springer.com
E Serrao, B Debnath, H Otake, Y Kuang… - Journal of medicinal …, 2013 - ACS Publications
On the basis of an initial molecular modeling study suggesting the favorable binding of the “privileged” fragment 8-hydroxyquinoline with HIV-1 integrase (IN) at the IN–lens epithelium-…
Number of citations: 79 pubs.acs.org
M Xiao, J Wang, Z Lin, Y Lu, Z Li, SW White, DD Miller… - PLoS …, 2015 - journals.plos.org
The anti-apoptotic protein survivin is highly expressed in most human cancer cells, but has very low expression in normal differentiated cells. Thus survivin is considered as an attractive …
Number of citations: 30 journals.plos.org

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